4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
CAS No.: 1193388-34-9
Cat. No.: VC7939053
Molecular Formula: C10H7BrF3N3
Molecular Weight: 306.08
* For research use only. Not for human or veterinary use.
![4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline - 1193388-34-9](/images/structure/VC7939053.png)
Specification
CAS No. | 1193388-34-9 |
---|---|
Molecular Formula | C10H7BrF3N3 |
Molecular Weight | 306.08 |
IUPAC Name | 4-[4-bromo-5-(trifluoromethyl)pyrazol-1-yl]aniline |
Standard InChI | InChI=1S/C10H7BrF3N3/c11-8-5-16-17(9(8)10(12,13)14)7-3-1-6(15)2-4-7/h1-5H,15H2 |
Standard InChI Key | XMNQYPCZDQTZNI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N)N2C(=C(C=N2)Br)C(F)(F)F |
Canonical SMILES | C1=CC(=CC=C1N)N2C(=C(C=N2)Br)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 4-position with a bromine atom and at the 5-position with a trifluoromethyl (-CF₃) group. The pyrazole moiety is linked via a nitrogen atom to a para-aminophenyl group, yielding the systematic name 4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline . Key structural identifiers include:
The trifluoromethyl group induces strong electron-withdrawing effects, while the bromine atom provides a site for further functionalization via cross-coupling reactions . The aniline group contributes basicity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Physicochemical Characteristics
Experimental and computed properties for this compound include:
Property | Value | Source |
---|---|---|
Molecular Weight | 306.08 g/mol | |
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
Solubility | Likely polar aprotic solvents | |
LogP (Partition Coefficient) | Estimated 2.8–3.2 | Calculated |
The absence of melting/boiling point data in literature reflects limited commercial availability, with suppliers listing it as discontinued . The calculated LogP suggests moderate lipophilicity, aligning with the trifluoromethyl group's hydrophobicity .
Synthesis and Analytical Characterization
Synthetic Pathways
While explicit synthetic protocols for 4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline remain unpublished, analogous pyrazole-aniline derivatives are typically synthesized via:
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Cyclocondensation: Reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core.
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Electrophilic Substitution: Bromination at the pyrazole 4-position using N-bromosuccinimide (NBS) under controlled conditions .
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N-Arylation: Coupling of pre-formed pyrazole intermediates with para-nitroaniline followed by reduction to the aniline .
The trifluoromethyl group is often introduced via:
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Direct substitution using trifluoromethylating agents (e.g., TMSCF₃)
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Utilization of pre-functionalized trifluoromethyl building blocks .
Analytical Data
Critical spectroscopic identifiers include:
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¹H NMR: Expected signals at δ 6.5–7.2 ppm (aromatic protons), δ 5.8 ppm (pyrazole C-H), and δ 4.1 ppm (NH₂, exchangeable) .
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¹³C NMR: Peaks near δ 120–150 ppm (aromatic carbons), δ 110–115 ppm (CF₃ carbon), and δ 60–70 ppm (pyrazole carbons) .
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MS (ESI+): m/z 306.08 [M+H]⁺, with isotopic pattern characteristic of bromine .
Applications in Pharmaceutical and Materials Research
Compound | Target | IC₅₀ | Source |
---|---|---|---|
4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline | EGFR | 85 nM | |
4-[4-Bromo-5-(CF₃)-1H-pyrazol-1-yl]aniline | Not tested | - |
Materials Science Applications
The electron-deficient pyrazole core and aromatic amine make this compound a candidate for:
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